(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester

stereochemistry conformational analysis pharmacophore design

The compound (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester (CAS 111051-17-3) is a trans-configured, racemic pyrrolidine-3,4-dicarboxylate bearing an N-benzyl group and a single methyl ester at the 3-position. It belongs to the class of 3,4-disubstituted pyrrolidines, which serve as key intermediates for metalloprotease inhibitors and coagulation factor Xa inhibitors.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 111051-17-3
Cat. No. B3039492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester
CAS111051-17-3
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m0/s1
InChIKeyYCRKEXYTCFTDDC-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic Acid (CAS 111051-17-3): Chemical Class and Core Attributes for Procurement Decision-Making


The compound (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester (CAS 111051-17-3) is a trans-configured, racemic pyrrolidine-3,4-dicarboxylate bearing an N-benzyl group and a single methyl ester at the 3-position. It belongs to the class of 3,4-disubstituted pyrrolidines, which serve as key intermediates for metalloprotease inhibitors [1] and coagulation factor Xa inhibitors [2]. The molecular formula is C14H17NO4 with a molecular weight of 263.29 g/mol [3]. Its trans (3R*,4R*) stereochemistry distinguishes it from the corresponding cis-racemic isomer (CAS 474317-64-1), a difference that critically influences the geometry of derived amide or acid pharmacophores.

Why Generic Substitution of Pyrrolidine-3,4-dicarboxylate Monomethyl Esters Is Not Feasible for the N-Benzyl-trans Scaffold


Substituting the trans-N-benzyl monomethyl ester (CAS 111051-17-3) with its cis isomer (CAS 474317-64-1), the unprotected trans-diacid (CAS 358387-99-2), or the N-unsubstituted trans monomethyl ester (CAS 111051-20-8) is chemically and pharmacologically untenable. The trans configuration dictates the relative orientation of the carboxyl and ester groups, directly controlling the linear geometry of derived amide pharmacophores required for binding to protease active sites as demonstrated in factor Xa inhibitor development [1]. The N-benzyl group serves as a protected amine handle for subsequent deprotection and functionalization, a step impossible with N-unsubstituted analogs. The single monomethyl ester provides orthogonal reactivity: the free carboxylic acid at position 4 can be selectively coupled while the ester at position 3 remains protected [2]. In contrast, the cis isomer yields a bent conformation unsuitable for the same binding pockets, making interchanging these stereoisomers a pathway to synthesis failure.

Quantitative Differentiation Evidence for (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic Acid Monomethyl Ester Against Closest Analogs


Stereochemical Configuration: Trans Dihedral Angle vs. Cis Isomer Determines Pharmacophoric Geometry

The trans (3R*,4R*) configuration of CAS 111051-17-3 imposes an antiperiplanar relationship between the 3-carboxylic acid/ester and 4-carboxylic acid/ester substituents, whereas the cis isomer (CAS 474317-64-1) forces a synclinal arrangement. In the (3R,4R)-pyrrolidine-3,4-dicarboxylic acid scaffold, this trans geometry is essential for positioning the two carboxyl-derived amide arms at an angle compatible with the S1 and S4 subsites of factor Xa, as established by X-ray crystallography (PDB entries 2XBY, 2XC4) [1]. The cis isomer cannot adopt this binding-competent conformation without energetically unfavorable distortion.

stereochemistry conformational analysis pharmacophore design

Orthogonal Mono-Ester Reactivity Enables Sequential Amide Coupling Compared to Symmetrical Diacid or Diester

CAS 111051-17-3 possesses one free carboxylic acid (position 4) and one methyl ester (position 3), permitting selective amide formation at the free acid under standard coupling conditions while the ester remains inert. The closest analog, trans-1-benzyl-pyrrolidine-3,4-dicarboxylic acid (CAS 358387-99-2), has two free acids requiring differential protection strategies to achieve the same selectivity. The symmetrical dimethyl ester (CAS 111138-53-5) offers no free acid handle. In the synthesis of factor Xa inhibitor clinical candidate R1663, the (3R,4R)-pyrrolidine-3,4-dicarboxylic acid scaffold was elaborated via sequential amide couplings, a strategy directly enabled by mono-ester intermediates [1].

synthetic chemistry orthogonal protection amide coupling

N-Benzyl Group Serves as a Latent Secondary Amine for Downstream Diversification vs. N-Boc or N-Unsubstituted Analogs

The N-benzyl substituent on CAS 111051-17-3 acts as a protected amine: catalytic hydrogenolysis (H2, Pd/C) cleanly removes the benzyl group to liberate the free pyrrolidine NH, enabling subsequent N-functionalization (e.g., alkylation, acylation, sulfonylation). This is documented in the chemoenzymatic preparation of N-Boc-pyrrolidine-3,4-dicarboxylates, where N-benzyl-pyrrolidine trans-3,4-diesters were hydrogenolyzed and Boc-protected as a key synthetic step [1]. The N-Boc analog (e.g., N-Boc-pyrrolidine-3,4-dicarboxylic acid monomethyl ester) requires acidic deprotection, and the N-unsubstituted analog (CAS 111051-20-8) precludes the nitrogen protection strategy entirely.

protecting group strategy nitrogen functionalization building block

Commercial Availability at 98% Purity from Multiple Specialized Suppliers Supports Reproducible Procurement

CAS 111051-17-3 is commercially available from multiple specialist chemical suppliers at 98% purity (HPLC) . In contrast, the cis-racemic isomer (CAS 474317-64-1) is less commonly stocked at comparable purity levels, and the enantiopure (3R,4R) or (3S,4S) forms typically require custom synthesis with longer lead times and higher minimum order quantities.

procurement purity specification supply chain

The (3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Scaffold Has Clinically Validated Target Engagement at Factor Xa

The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid scaffold, when elaborated into the bis-amide R1663, achieved an IC50 of 7 nM against factor Xa with >1000-fold selectivity over related serine proteases (thrombin, trypsin, plasmin, tPA) and demonstrated oral bioavailability in rat and monkey [1]. While the target compound CAS 111051-17-3 itself has not been profiled as a factor Xa inhibitor, it represents the core scaffold from which R1663 was derived. The N-benzyl group on the target compound serves as a placeholder that must be replaced (via hydrogenolysis and re-functionalization) to access this biological activity, a synthetic route documented in the literature [1].

factor Xa inhibition anticoagulation clinical candidate

Mono-Ester vs. Diacid: Molecular Weight and Lipophilicity Advantage for Downstream Coupling Reactions

The target compound (MW 263.29 g/mol; predicted LogP ~0.93) has higher organic solubility compared to the corresponding diacid (CAS 358387-99-2; MW 249.26 g/mol; predicted LogP ~-0.5), owing to the methyl ester masking one polar carboxylate. This improves handling in organic solvents (DCM, THF, DMF) during amide coupling reactions. The dimethyl ester analog (MW ~277 g/mol; predicted LogP ~1.5) is even more lipophilic but lacks the free acid necessary for direct coupling.

physicochemical properties LogP molecular weight

Optimal Application Scenarios for (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic Acid Monomethyl Ester Based on Quantitative Evidence


Synthesis of Unsymmetrical Pyrrolidine-3,4-dicarboxamide Factor Xa Inhibitor Analogs

The trans (3R*,4R*) configuration of CAS 111051-17-3 provides the correct scaffold geometry for factor Xa inhibitor design, as established by the clinical candidate R1663 (IC50 = 7 nM) [1]. The mono-ester enables selective amidation at position 4 while preserving the methyl ester at position 3. Following this first coupling, the N-benzyl group can be removed by hydrogenolysis and the resulting free amine elaborated with diverse N-substituents (e.g., 2,2-difluoroethyl as in R1663) [1]. The 98% commercial purity meets the requirements for initial SAR exploration without additional purification.

Diastereoselective Synthesis of Chiral 3,4-Disubstituted Pyrrolidine Libraries via Enzymatic Resolution

Rodríguez et al. demonstrated that trans-pyrrolidine-3,4-dicarboxylate diesters can be resolved into (R,R)- and (S,S)-mono-esters using pig liver esterase with high enantioselectivity [1]. The racemic trans-mono-ester (CAS 111051-17-3) serves as a convenient starting point for further chiral resolution or as a racemic standard for HPLC method development. Its predicted LogP of ~0.93 facilitates extraction and chromatography during resolution protocols.

Building Block for Melanocortin-4 Receptor (MC-4R) Agonist Intermediates

Patents WO 02/068387 and US 2006/0199958 describe pyrrolidine-3,4-dicarboxylic acid derivatives as intermediates for MC-4R agonists targeting obesity and sexual dysfunction [1]. The N-benzyl and mono-methyl ester protection pattern of CAS 111051-17-3 aligns with the required intermediate stage where the nitrogen must remain protected through the carboxylic acid coupling step, then be deprotected for subsequent urea or amide formation, making it a compatible building block for this synthetic route.

Synthesis of Metalloprotease Inhibitors Requiring trans-Pyrrolidine Dicarboxylate Scaffolds

The trans-pyrrolidine-3,4-dicarboxylate scaffold has been explicitly used for the synthesis of metalloproteinase inhibitors [1]. The mono-ethyl ester analogs were prepared as key intermediates for this class. CAS 111051-17-3, as the mono-methyl ester variant, offers a synthetically equivalent entry point, where the methyl ester provides marginally greater stability to nucleophilic conditions during the first amidation step compared to the ethyl ester, a consideration when using strongly basic coupling reagents.

Quote Request

Request a Quote for (3R*,4R*)-1-Benzyl-pyrrolidine-3,4-dicarboxylic acid monomethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.